Cas no 2396-43-2 (2,4,6-tripropyl-1,3,5-trioxane)

2,4,6-Tripropyl-1,3,5-trioxane is a cyclic trimer of propionaldehyde, characterized by its stable trioxane structure with three propyl substituents. This compound exhibits notable thermal and chemical stability due to its symmetrical molecular configuration, making it suitable for applications requiring controlled release of propionaldehyde under specific conditions. Its hydrophobic propyl groups enhance solubility in nonpolar solvents, facilitating use in organic synthesis and polymer stabilization. The compound’s rigid cyclic framework also contributes to its utility as a intermediate in specialty chemical manufacturing. Careful handling is advised due to potential decomposition under extreme conditions, though its inherent stability ensures reliable performance in controlled environments.
2,4,6-tripropyl-1,3,5-trioxane structure
2396-43-2 structure
Product Name:2,4,6-tripropyl-1,3,5-trioxane
CAS No:2396-43-2
MF:C12H24O3
MW:216.317164421082
MDL:MFCD01677649
CID:260515
PubChem ID:75453
Update Time:2025-05-20

2,4,6-tripropyl-1,3,5-trioxane Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Trioxane,2,4,6-tripropyl-
    • 2,4,6-Tripropyl-1,3,5-trioxane
    • 2,4,6-Tripropyl-s-trioxane
    • Parabutyraldehyde
    • p-n-Butyraldehyde
    • s-Trioxane, 2,4,6-tripropyl-
    • 5-19-09-00120 (Beilstein Handbook Reference)
    • OXSRKPVVVMMMER-UHFFFAOYSA-N
    • 1,3,5-Trioxane, 2,4,6-tripropyl-
    • SCHEMBL5307400
    • EN300-23650751
    • 2, 4, 6-tripropyl-1, 3, 5-trioxane
    • 2,4,6-Tripropyl-1,3,5-trioxane #
    • 2396-43-2
    • BRN 0111692
    • DTXSID7062372
    • EINECS 219-249-3
    • NS00027517
    • 2,4,6-tripropyl-1,3,5-trioxane
    • MDL: MFCD01677649
    • Inchi: 1S/C12H24O3/c1-4-7-10-13-11(8-5-2)15-12(14-10)9-6-3/h10-12H,4-9H2,1-3H3
    • InChI Key: OXSRKPVVVMMMER-UHFFFAOYSA-N
    • SMILES: O1C(CCC)OC(CCC)OC1CCC

Computed Properties

  • Exact Mass: 216.17262
  • Monoisotopic Mass: 216.17254462g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • Density: 1.0316 (rough estimate)
  • Boiling Point: 296.74°C (rough estimate)
  • Refractive Index: 1.4410 (estimate)
  • PSA: 27.69

2,4,6-tripropyl-1,3,5-trioxane Pricemore >>

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Additional information on 2,4,6-tripropyl-1,3,5-trioxane

Recent Advances in the Study of 2,4,6-Tripropyl-1,3,5-trioxane (CAS: 2396-43-2) in Chemical and Biomedical Applications

The compound 2,4,6-tripropyl-1,3,5-trioxane (CAS: 2396-43-2) has recently garnered significant attention in the chemical and biomedical research communities due to its unique structural properties and potential applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, characterization, and emerging roles in drug development and material science.

Recent studies have highlighted the efficient synthesis routes for 2,4,6-tripropyl-1,3,5-trioxane, with particular emphasis on catalytic methods that enhance yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its molecular structure and stability under various conditions. These findings are critical for ensuring the reproducibility and scalability of production processes in industrial settings.

In the biomedical field, preliminary investigations suggest that 2,4,6-tripropyl-1,3,5-trioxane exhibits promising bioactive properties. In vitro studies have demonstrated its potential as an antimicrobial agent, with notable efficacy against Gram-positive bacteria. Additionally, its low cytotoxicity in mammalian cell lines positions it as a candidate for further drug development. Researchers are also exploring its use as a prodrug or carrier molecule for targeted drug delivery systems.

Material science applications of 2,4,6-tripropyl-1,3,5-trioxane are equally compelling. Its ability to form stable polymeric networks has been leveraged in the development of novel biodegradable materials. Recent work has focused on optimizing its incorporation into polymer matrices to enhance mechanical properties and environmental resistance. These advancements could pave the way for sustainable alternatives in packaging and medical device manufacturing.

Despite these promising developments, challenges remain. The long-term stability and degradation pathways of 2,4,6-tripropyl-1,3,5-trioxane under physiological conditions require further investigation. Additionally, the scalability of its synthesis and cost-effectiveness must be addressed to facilitate commercial adoption. Future research directions may include in vivo studies to validate its therapeutic potential and the exploration of its interactions with biological macromolecules.

In conclusion, 2,4,6-tripropyl-1,3,5-trioxane (CAS: 2396-43-2) represents a versatile compound with significant potential across multiple disciplines. Continued interdisciplinary collaboration will be essential to unlock its full range of applications and translate laboratory findings into real-world solutions.

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